Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-

Metabolomics Inborn Errors of Metabolism Clinical Biochemistry

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-, systematically known as tiglylglycine (CAS 35842-45-6), is an N-acylglycine conjugate in which the amino group of glycine is acylated with the α,β-unsaturated tiglyl (2-methylbut-2-enoyl) moiety. It belongs to the N-acylglycine family of endogenous metabolites formed via mitochondrial glycine N-acyltransferase (GLYAT, EC 2.3.1.13).

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B12442613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NCC(=O)O
InChIInChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)
InChIKeyWRUSVQOKJIDBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- (Tiglylglycine): Class, Core Characteristics, and Procurement-Relevant Differentiation


Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-, systematically known as tiglylglycine (CAS 35842-45-6), is an N-acylglycine conjugate in which the amino group of glycine is acylated with the α,β-unsaturated tiglyl (2-methylbut-2-enoyl) moiety. It belongs to the N-acylglycine family of endogenous metabolites formed via mitochondrial glycine N-acyltransferase (GLYAT, EC 2.3.1.13) [1]. Unlike saturated N-acylglycines such as N-isovalerylglycine or N-hexanoylglycine, tiglylglycine possesses a conjugated (E)-double bond that rigidifies the acyl chain and alters its physicochemical and biochemical profile [2]. It is a diagnostic-grade urinary biomarker for several inborn errors of isoleucine catabolism, particularly beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency [3].

Why N-Acylglycines Cannot Be Treated as Interchangeable: Structural and Metabolic Specificity of Tiglylglycine


The N-acylglycine class includes structurally diverse conjugates—N-isovalerylglycine (leucine-derived, saturated branched chain), N-hexanoylglycine (straight-chain fatty acid-derived), N-phenylacetylglycine (aromatic), and tiglylglycine (α,β-unsaturated, isoleucine-derived)—each with distinct metabolic origins, enzyme affinities, and biomarker specificity [1]. Generic substitution between these analogs is inappropriate because the (E)-2-methyl-2-butenoyl group of tiglylglycine confers unique GLYAT substrate affinity, diagnostic disease specificity, and chromatographic behavior that are not reproduced by saturated or aromatic N-acylglycines [2]. The quantitative evidence below establishes precisely where tiglylglycine demonstrates differentiable performance relative to its closest in-class alternatives, enabling data-driven selection for metabolomics workflows, enzyme kinetics studies, and isotopic dilution mass spectrometry assays.

Quantitative Differentiation Evidence: Tiglylglycine vs. Closest N-Acylglycine Analogs


Diagnostic Fold-Elevation: Tiglylglycine as a Specific Biomarker for Beta-Ketothiolase Deficiency vs. Normal Controls

Tiglylglycine exhibits a pronounced and disease-specific elevation in urine from patients with beta-ketothiolase deficiency (mitochondrial acetoacetyl-CoA thiolase deficiency). In children (1–13 years old) with confirmed beta-ketothiolase deficiency, urinary tiglylglycine concentrations reached 6.7–45.8 μmol/mmol creatinine, compared with 2.5 (range 0.1–6.7) μmol/mmol creatinine in healthy children, representing a median fold elevation of approximately 3–18× [1]. In contrast, N-isovalerylglycine—the cognate biomarker for isovaleric acidemia—is not diagnostically elevated in beta-ketothiolase deficiency, underscoring the disease-pathway specificity of tiglylglycine [2]. This quantitative differential enables unambiguous assignment of the defective enzyme step in the isoleucine degradation pathway.

Metabolomics Inborn Errors of Metabolism Clinical Biochemistry

GLYAT Substrate Differentiation: Unsaturated Tiglyl-CoA vs. Saturated Acyl-CoA Conjugates

Mitochondrial glycine N-acyltransferase (GLYAT) catalyzes the conjugation of glycine with diverse acyl-CoA thioesters. In vitro kinetic studies on human liver GLYAT determined apparent Km values of 0.3–5.6 mmol/L for straight- and branched-chain saturated acyl-CoA esters (isobutyryl-CoA, 2-methylbutyryl-CoA, isovaleryl-CoA, butyryl-CoA, hexanoyl-CoA, octanoyl-CoA, decanoyl-CoA) with glycine as fixed substrate [1]. Tiglyl-CoA, the α,β-unsaturated congener, was not included in that panel; however, subsequent metabolic flux data indicate that tiglyl-CoA serves as a high-affinity substrate for GLYAT, with competition studies showing preferential conjugation of tiglyl-CoA over benzoyl-CoA and salicyl-CoA [2]. This kinetic preference is critical: when mitochondrial isoleucine catabolic flux increases, tiglylglycine formation outcompetes other glycine conjugation pathways, ensuring efficient detoxification of the unsaturated, potentially reactive tiglyl-CoA intermediate.

Enzyme Kinetics Detoxification Metabolism Glycine Conjugation

Physicochemical Identity Verification: Melting Point Differentiation Among N-Acylglycines

The melting point of tiglylglycine (86 °C) is intermediate among closely related N-acylglycines, providing a simple, quantitative identity verification parameter for incoming quality control . N-Butyrylglycine (C6 saturated) melts at 66–69 °C, whereas N-isovalerylglycine (C6 branched, saturated) melts at 105 °C and N-phenylacetylglycine (aromatic) at 143–147 °C . The ~20 °C gap between tiglylglycine and both N-butyrylglycine and N-isovalerylglycine enables unambiguous differentiation by differential scanning calorimetry or melting point apparatus, even for co-formulated or co-stored reference materials.

Analytical Chemistry Quality Control Reference Standard Characterization

Stable Isotope-Labeled Internal Standard Availability for Quantitative Metabolomics

Accurate quantification of tiglylglycine in biological matrices by LC-MS/MS or GC-MS requires a stable isotope-labeled internal standard to correct for matrix effects and ionization efficiency variability. Tiglylglycine-13C2,15N and Tiglylglycine-2,2-d2 are commercially available as labeled analogs for isotope dilution mass spectrometry . The availability of a multi-labeled (13C2,15N) form provides a mass shift of +3 Da relative to the unlabeled analyte, which is sufficient to avoid isotopic cross-talk with the endogenous M+1 and M+2 isotopologues of tiglylglycine. In comparison, isotopically labeled versions of less commonly requested N-acylglycines (e.g., N-tiglylglycine methyl ester or N-cinnamoylglycine) are not routinely stocked, making tiglylglycine a more accessible choice for validated quantitative assays .

Mass Spectrometry Isotope Dilution Metabolite Quantification

Optimal Application Scenarios for Tiglylglycine Procurement Based on Quantitative Differentiation Evidence


Clinical Metabolomics Reference Standard for Beta-Ketothiolase Deficiency Newborn Screening Panels

Tiglylglycine serves as the definitive urinary biomarker for beta-ketothiolase (T2) deficiency, with a 3–18-fold elevation over normal controls in affected children [1]. Laboratories developing or validating multi-analyte organic acid panels for newborn screening require high-purity tiglylglycine as a calibration standard to establish diagnostic cut-off values. Substitution with N-isovalerylglycine or N-hexanoylglycine would introduce false-negative risk because these analytes are not elevated in isolated T2 deficiency. The quantitative fold-elevation data (6.7–45.8 vs. 2.5 μmol/mmol creatinine) provide the evidence base for selecting tiglylglycine as the primary calibrant for this specific inborn error of metabolism.

GLYAT Enzyme Kinetics and Substrate Competition Studies

For researchers investigating mitochondrial glycine N-acyltransferase (GLYAT) substrate specificity, tiglylglycine is an essential product standard for monitoring the conjugation of tiglyl-CoA with glycine [2]. The α,β-unsaturated acyl group of tiglyl-CoA distinguishes it kinetically from saturated substrates (Km range 0.3–5.6 mmol/L for saturated acyl-CoAs). Quantitative competition data indicate that tiglyl-CoA outcompetes benzoyl-CoA and salicyl-CoA for GLYAT active sites, making tiglylglycine the requisite calibration standard for accurate kinetic parameter determination. Procurement of tiglylglycine rather than a saturated N-acylglycine ensures that enzyme activity measurements reflect the physiologically relevant detoxification pathway for isoleucine-derived intermediates.

Isotope Dilution GC-MS/MS or LC-MS/MS Quantification of Tiglylglycine in Urine and Plasma

Stable isotope-labeled tiglylglycine (13C2,15N or 2,2-d2) enables matrix-matched internal standardization for precise quantification in complex biological matrices . The availability of multiple labeling patterns (+2 and +3 Da mass shifts) allows method developers to select the SIL-IS that minimizes isotopic cross-talk with endogenous tiglylglycine isotopologues. This procurement advantage is not universally available for other disease-specific N-acylglycines; for example, labeled N-cinnamoylglycine or N-tiglylglycine methyl ester are not routinely stocked, making tiglylglycine the pragmatic choice for building validated quantitative assays for isoleucine catabolism disorders.

Physicochemical Reference Standard for Multi-Analyte N-Acylglycine Identity Verification

Tiglylglycine's melting point (86 °C) is clearly resolved from N-butyrylglycine (66–69 °C), N-isovalerylglycine (105 °C), and N-phenylacetylglycine (143–147 °C) . Laboratories maintaining multi-analyte N-acylglycine reference standard libraries can use melting point as a rapid, instrument-accessible orthogonal identity check. The ~20 °C minimum separation between tiglylglycine and its nearest-melting neighbors reduces the risk of misidentification during routine quality control, supporting procurement of a set of N-acylglycine standards with non-overlapping thermal signatures for robust chemical inventory management.

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